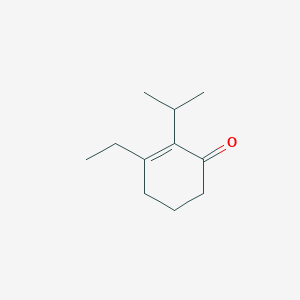
3-Ethyl-2-propan-2-ylcyclohex-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-2-propan-2-ylcyclohex-2-en-1-one is an organic compound belonging to the class of cycloalkenes. This compound features a cyclohexene ring with an ethyl group at the first position, an isopropyl group at the second position, and a ketone functional group at the third position. Its unique structure imparts distinct chemical properties and reactivity, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Ethyl-2-propan-2-ylcyclohex-2-en-1-one can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone derivatives. The process typically includes:
Step 1: Formation of the cyclohexene ring through a Diels-Alder reaction.
Step 2: Introduction of the ethyl and isopropyl groups via Friedel-Crafts alkylation.
Step 3: Oxidation of the resulting compound to introduce the ketone functional group at the third position.
Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum are commonly used to facilitate the alkylation and oxidation steps.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Ethyl-2-propan-2-ylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethyl and isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be employed for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated derivatives or other substituted cyclohexenes.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-2-propan-2-ylcyclohex-2-en-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Ethyl-2-propan-2-ylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the cyclohexene ring structure allows for interactions with hydrophobic regions of proteins, potentially modulating their function.
Vergleich Mit ähnlichen Verbindungen
Cyclohexanone: A simpler ketone with a cyclohexane ring.
2-Isopropyl-5-methylcyclohexanone: Another cyclohexanone derivative with different substituents.
1-Ethyl-2-methylcyclohexene-3-one: A closely related compound with a methyl group instead of an isopropyl group.
Uniqueness: 3-Ethyl-2-propan-2-ylcyclohex-2-en-1-one is unique due to its specific combination of substituents and functional groups, which impart distinct chemical properties and reactivity. Its structure allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
164266-57-3 |
|---|---|
Molekularformel |
C11H18O |
Molekulargewicht |
166.26 g/mol |
IUPAC-Name |
3-ethyl-2-propan-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C11H18O/c1-4-9-6-5-7-10(12)11(9)8(2)3/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
DMRCQNNYBKALCU-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=O)CCC1)C(C)C |
Kanonische SMILES |
CCC1=C(C(=O)CCC1)C(C)C |
Synonyme |
2-Cyclohexen-1-one,3-ethyl-2-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















